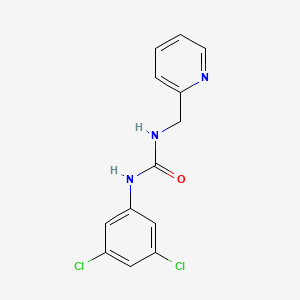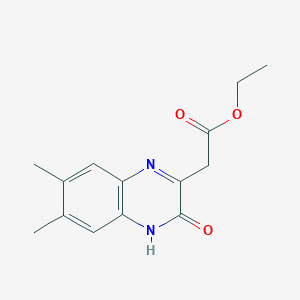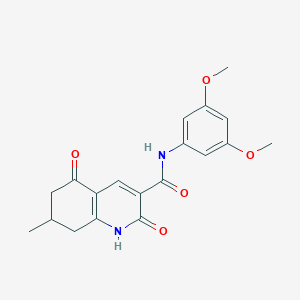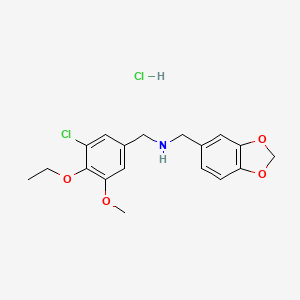
N-(3,5-dichlorophenyl)-N'-(2-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-N'-(2-pyridinylmethyl)urea, commonly known as DCPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPU is a urea derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学研究应用
DCPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, DCPU has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. DCPU has also been studied as a potential antibacterial and antifungal agent due to its ability to disrupt bacterial and fungal cell membranes. In agriculture, DCPU has been investigated as a potential herbicide due to its ability to inhibit plant growth. DCPU has also been studied for its potential application in environmental science as a pollutant remediation agent due to its ability to degrade organic pollutants in contaminated soil and water.
作用机制
The mechanism of action of DCPU is complex and varies depending on the application. In medicinal chemistry, DCPU has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cancer cell growth and survival. DCPU has also been shown to disrupt bacterial and fungal cell membranes, leading to cell death. In agriculture, DCPU has been shown to inhibit plant growth by interfering with the biosynthesis of essential plant hormones. In environmental science, DCPU has been shown to degrade organic pollutants through a process of oxidative degradation.
Biochemical and Physiological Effects
DCPU has been shown to have a range of biochemical and physiological effects depending on the application. In medicinal chemistry, DCPU has been shown to inhibit cancer cell growth and induce apoptosis. DCPU has also been shown to have anti-inflammatory effects and to enhance the immune response. In agriculture, DCPU has been shown to inhibit plant growth and development, leading to reduced crop yields. In environmental science, DCPU has been shown to degrade organic pollutants, leading to the formation of less toxic degradation products.
实验室实验的优点和局限性
DCPU has several advantages for lab experiments, including its high potency, selectivity, and relatively low toxicity. DCPU is also relatively easy to synthesize and can be obtained in high yields and purity. However, DCPU also has several limitations, including its poor solubility in water and organic solvents, which can make it difficult to use in some experiments. DCPU can also be sensitive to light and air, which can affect its stability and activity.
未来方向
There are several future directions for research on DCPU, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its potential as a plant growth regulator. Further research is also needed to understand the mechanism of action of DCPU in different applications and to optimize its activity and selectivity. Additionally, more research is needed to investigate the potential environmental impacts of DCPU and to develop strategies for its safe and effective use in different applications.
Conclusion
In conclusion, DCPU is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPU can be synthesized using different methods and has been extensively studied for its potential applications in medicinal chemistry, agriculture, and environmental science. The mechanism of action of DCPU is complex and varies depending on the application. DCPU has several advantages and limitations for lab experiments, and there are several future directions for research on DCPU. Overall, DCPU is a promising chemical compound with significant potential for future research and development.
合成方法
DCPU can be synthesized using different methods, including the reaction of 3,5-dichloroaniline with 2-pyridinecarboxaldehyde, followed by the reaction with urea in the presence of a catalyst. Another method involves the reaction of 3,5-dichlorophenyl isocyanate with 2-pyridinemethanol, followed by the reaction with ammonia or urea. The synthesis of DCPU is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
属性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-9-5-10(15)7-12(6-9)18-13(19)17-8-11-3-1-2-4-16-11/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUIZSHZFZHBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5360520.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinic acid](/img/structure/B5360526.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine](/img/structure/B5360534.png)
![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5360565.png)
![1-methyl-4-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetyl]piperazine](/img/structure/B5360566.png)

![2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)

![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-furyl)-2-propen-1-one](/img/structure/B5360593.png)
![3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid](/img/structure/B5360598.png)